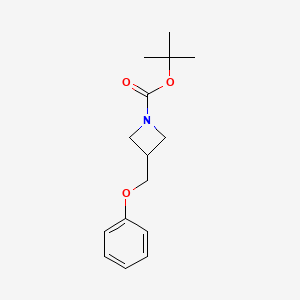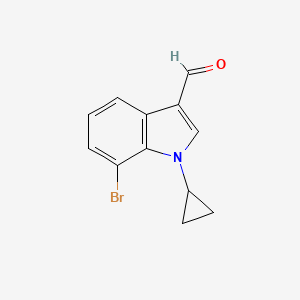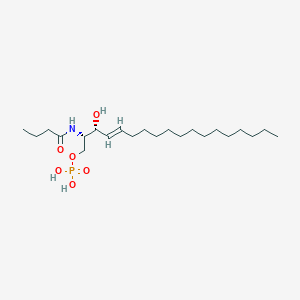![molecular formula C6H10N4O B13863101 [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol](/img/structure/B13863101.png)
[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol: is a pyrimidine derivative with the molecular formula C6H10N4O. This compound is known for its unique structure, which includes an amino group at the 4th position, an aminomethyl group at the 5th position, and a hydroxymethyl group at the 2nd position of the pyrimidine ring. It is a significant intermediate in various chemical and pharmaceutical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol typically begins with commercially available starting materials such as 2-methylpyrimidine.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like potassium permanganate.
Reduction: The amino groups can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: [4-Amino-5-(aminomethyl)pyrimidin-2-yl]formaldehyde.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
- Employed in the development of novel catalysts and ligands for various chemical reactions.
Biology:
- Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.
Medicine:
- Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
- Used in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways.
Industry:
- Utilized in the production of agrochemicals and dyes.
- Employed in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxymethyl groups allow it to form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with nucleic acid synthesis by mimicking natural pyrimidine bases, thereby disrupting cellular processes.
Comparison with Similar Compounds
4-Amino-2-methylpyrimidine: Lacks the aminomethyl and hydroxymethyl groups, making it less versatile in chemical reactions.
5-Aminomethyl-2-methylpyrimidine: Similar structure but lacks the hydroxymethyl group, affecting its reactivity and applications.
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Similar but lacks the aminomethyl group, limiting its potential interactions and uses.
Uniqueness:
- The presence of both aminomethyl and hydroxymethyl groups in [4-Amino-5-(aminomethyl)pyrimidin-2-yl]methanol provides unique reactivity and versatility in chemical synthesis.
- Its structure allows for multiple functionalization possibilities, making it a valuable intermediate in various fields, including pharmaceuticals and materials science.
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
[4-amino-5-(aminomethyl)pyrimidin-2-yl]methanol |
InChI |
InChI=1S/C6H10N4O/c7-1-4-2-9-5(3-11)10-6(4)8/h2,11H,1,3,7H2,(H2,8,9,10) |
InChI Key |
WAOZHIYPGWBFLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)CO)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


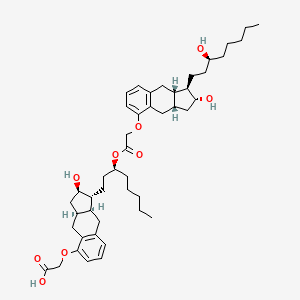
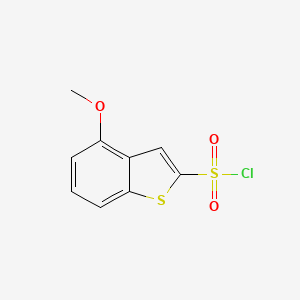
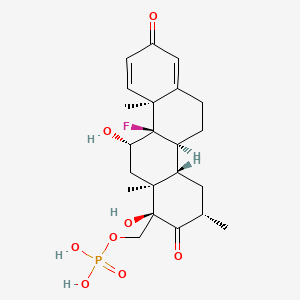

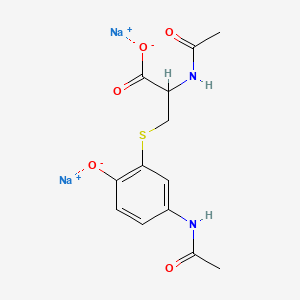
![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
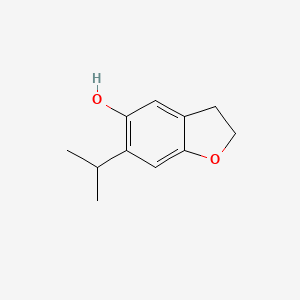
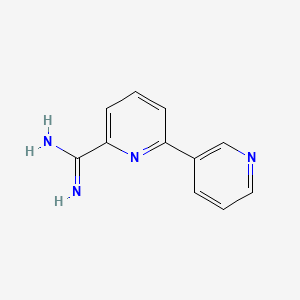
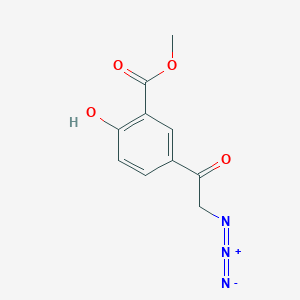

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13863095.png)
